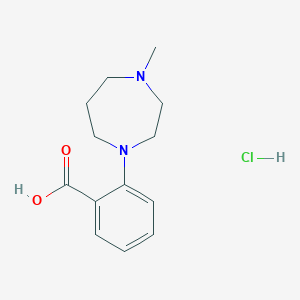

3-氨基-4-氯-N-乙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

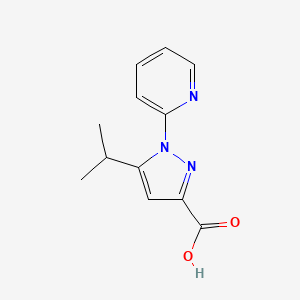

The compound 3-Amino-4-chloro-N-ethylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. While the provided papers do not directly discuss 3-Amino-4-chloro-N-ethylbenzenesulfonamide, they do provide insights into the properties and activities of structurally related compounds. For instance, 4-aminobenzenesulfonamide derivatives have been studied for their solubility in binary solvent systems , antitumor properties , and as reagents for selective acylation reactions . Additionally, certain 4-aminobenzenesulfonamide derivatives have been evaluated for their inhibition of carbonic anhydrase isoforms, which is relevant to anticonvulsant activity .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of Schiff's base as a protective group in the synthesis of antitumor agents and solvent-free conditions for the preparation of acylating reagents . These methods highlight the importance of protecting groups and the trend towards greener synthesis approaches. Although the synthesis of 3-Amino-4-chloro-N-ethylbenzenesulfonamide is not explicitly described, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the presence of branched-alkylamide moieties in 4-aminobenzenesulfonamide derivatives has been shown to influence their inhibitory activity against carbonic anhydrase isoforms . The specific substituents and their positions on the benzene ring are likely to affect the binding affinity and selectivity of these compounds towards biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives includes their ability to undergo acylation reactions. The N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective acylation reagents, demonstrating the versatility of these compounds in synthetic chemistry . The antitumor agent discussed in one of the papers is synthesized through a reaction with chlorambucil, indicating the potential for these compounds to form more complex structures with biological relevance .

Physical and Chemical Properties Analysis

The solubility of 4-aminobenzenesulfonamide in various solvent systems has been thoroughly investigated, revealing that solubility is highest in methanol and lowest in chloroform . The study of solubility and solution thermodynamics provides valuable information on the physical properties of these compounds, which can be crucial for their formulation and application in different fields. The thermodynamic properties such as Gibbs energy, enthalpy, and entropy of mixing have been calculated, offering insights into the interactions of these compounds with solvents .

科学研究应用

合成和表征

3-氨基-4-氯-N-乙基苯磺酰胺是通过各种化学过程合成的化合物,并通过核磁共振、红外、质谱和元素分析等技术进行表征。从邻硝基甲苯合成的过程涉及磺化、光氯化、霍夫曼胺化和联氨醛还原,最终产生高纯度和产率(Jiang Du-xiao, 2005)。

抗菌和抗真菌应用

苯磺酰胺衍生物,包括具有3-氨基-4-氯取代基的衍生物,已被合成并显示出对各种细菌和真菌菌株具有良好活性的潜力。例如,某些衍生物对厌氧革兰氏阳性细菌菌株表现出显著的抗菌活性(J. Sławiński等,2013)。在抗真菌应用领域,合成的化合物显示出对黑曲霉和黄曲霉具有强效活性,揭示了重要的结构-活性关系(SAR)趋势(Apoorva Gupta & A. Halve, 2015)。

抗肿瘤应用

包括与3-氨基-4-氯-N-乙基苯磺酰胺相关的磺酰胺化合物在其潜在抗肿瘤应用方面已被研究。研究强调了这类化合物作为有效的细胞周期抑制剂的作用,干扰微管聚合或导致癌细胞系S期分数降低。这些磺酰胺的结构和基因表达关系研究对于理解其抗肿瘤机制以及设计进一步治疗剂具有关键意义(T. Owa et al., 2002)。

其他应用

该化合物及其衍生物还在其他各种情境中得到探索,例如作为碳酸酐酶同功酶的抑制剂,表现出与经典同功酶不同的抑制特性,暗示其作为抗肿瘤剂的潜力(M. Ilies et al., 2003)。此外,某些衍生物已被合成为潜在的抗HIV剂,显示出有效的体外活性(Z. Brzozowski & F. Sa̧czewski, 2007)。

作用机制

While the specific mechanism of action for 3-Amino-4-chloro-N-ethylbenzenesulfonamide is not mentioned, sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These properties allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

安全和危害

When handling 3-Amino-4-chloro-N-ethylbenzenesulfonamide, it’s important to avoid dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

属性

IUPAC Name |

3-amino-4-chloro-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNXLVXYAUKPPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

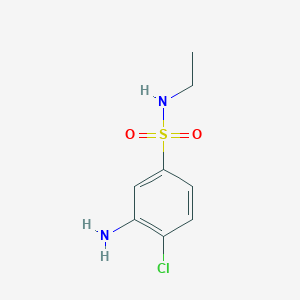

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-chloro-N-ethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291032.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)

![7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291038.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B1291039.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)

![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)

![Ethyl 4-[4-(tert-butyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B1291052.png)